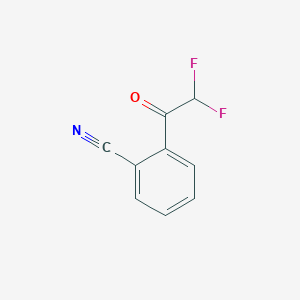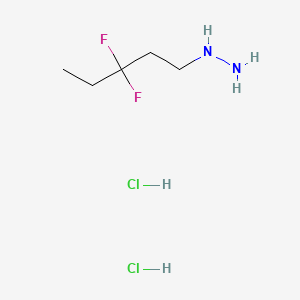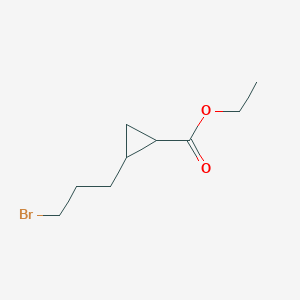
6-Chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a chloro group at the 6th position, two dichlorophenyl groups at the 3rd position, and a methyl group at the 2nd position of the dihydropyrimidinone ring
準備方法
The synthesis of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and urea.
Condensation Reaction: The first step involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with urea in the presence of a catalyst, such as acetic acid, to form the dihydropyrimidinone ring.
Chlorination: The final step involves the chlorination of the dihydropyrimidinone ring using a chlorinating agent, such as thionyl chloride, to introduce the chloro group at the 6th position.
化学反応の分析
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to yield reduced derivatives.
Substitution: The chloro and dichlorophenyl groups can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolyzed products.
科学的研究の応用
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
作用機序
The mechanism of action of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as protein tyrosine phosphatases, which play a crucial role in cell signaling and cancer cell proliferation . The compound’s ability to bind to these enzymes and inhibit their activity leads to the suppression of cancer cell growth and proliferation.
類似化合物との比較
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine: This compound shares a similar structure but has a pyrazine ring instead of a dihydropyrimidinone ring.
6-chloro-3-(2,3-dichlorophenyl)-2-(trifluoromethyl)pyridine: This compound has a pyridine ring and a trifluoromethyl group, making it distinct from the dihydropyrimidinone structure.
The uniqueness of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one lies in its specific substitution pattern and the presence of the dihydropyrimidinone ring, which imparts unique chemical and biological properties.
特性
分子式 |
C11H7Cl3N2O |
|---|---|
分子量 |
289.5 g/mol |
IUPAC名 |
6-chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-6-15-9(13)5-10(17)16(6)8-4-2-3-7(12)11(8)14/h2-5H,1H3 |
InChIキー |
OCMGBGPUKWULAG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1C2=C(C(=CC=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


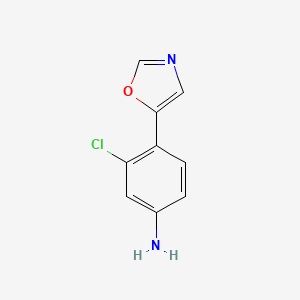
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
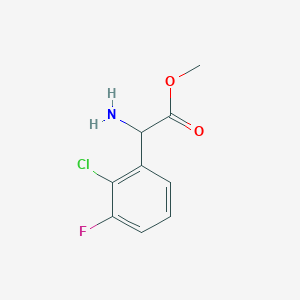


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
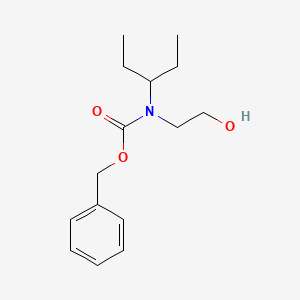
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
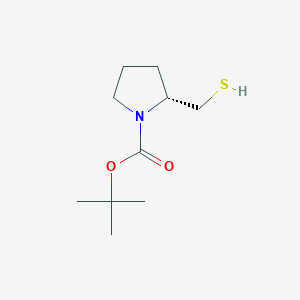
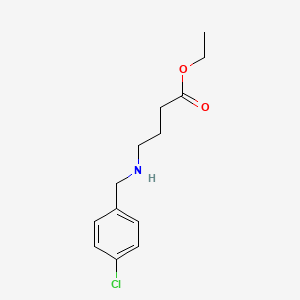
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
